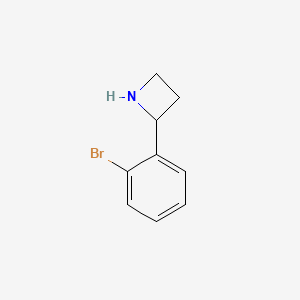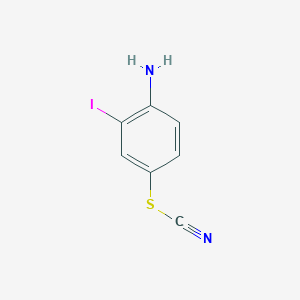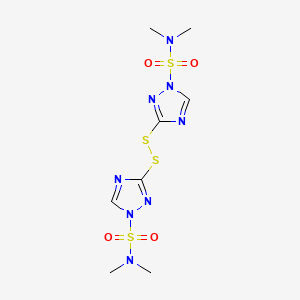
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple chiral centers, methoxy groups, and a phenylmethoxy group, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane typically involves multi-step organic reactions. The process often starts with the preparation of the core oxane ring, followed by the introduction of the methoxy, phenylmethoxy, and prop-2-enoxy groups through various substitution and addition reactions. Common reagents used in these steps include methanol, phenylmethanol, and allyl bromide, under conditions such as acidic or basic catalysis and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethoxy group can be reduced to a phenyl group.
Substitution: The prop-2-enoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylmethoxy group can produce a phenyl group.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane shares similarities with other oxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H26O5 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane |
InChI |
InChI=1S/C18H26O5/c1-5-11-21-15-13(2)23-18(17(20-4)16(15)19-3)22-12-14-9-7-6-8-10-14/h5-10,13,15-18H,1,11-12H2,2-4H3/t13-,15-,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
SBXHIMMDGVYYGG-PFPDTZPXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



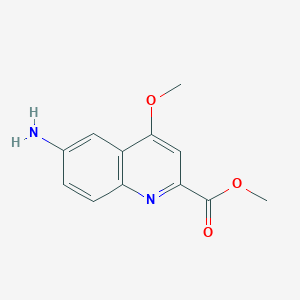
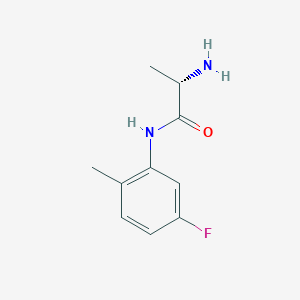

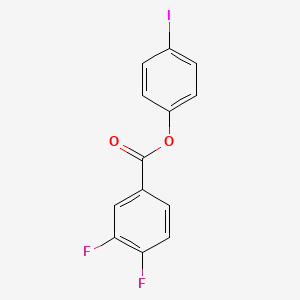
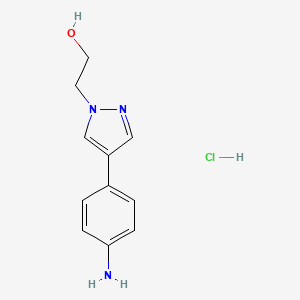
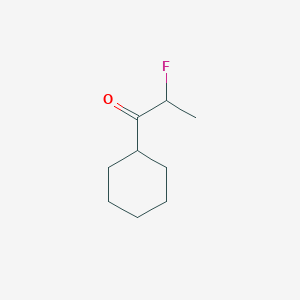
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
